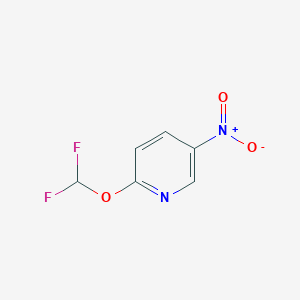

2-(Difluoromethoxy)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-2-1-4(3-9-5)10(11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHADOSXRICWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192813-41-4 | |

| Record name | 2-(Difluoromethoxy)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the compound 2-(Difluoromethoxy)-5-nitropyridine. This document is intended to serve as a technical resource, consolidating critical data and outlining robust experimental methodologies for its characterization. The strategic incorporation of the difluoromethoxy group onto the nitropyridine scaffold imparts unique electronic and metabolic properties, making this compound a molecule of significant interest in medicinal chemistry and materials science. Understanding its fundamental physical characteristics is paramount for its effective application in research and development.

Core Molecular and Physical Attributes

A foundational understanding of a compound begins with its fundamental identifiers and physical constants. These properties are crucial for everything from reaction stoichiometry to formulation development.

Structural and General Data

The essential identification and structural details for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1192813-41-4 | [1][2] |

| Molecular Formula | C₆H₄F₂N₂O₃ | [1][2] |

| Molecular Weight | 190.10 g/mol | [1][2] |

| Canonical SMILES | O=[O-] | [1] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | 4°C, Inert atmosphere, Room temperature | [1][2] |

Physicochemical Properties: Experimental and Predicted Data

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. While experimental data for this compound is not extensively available in the public domain, we can draw upon data from structurally related compounds and computational predictions to build a comprehensive profile.

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide insights into the purity and the forces of intermolecular attraction within a substance.

Predicted and Analogous Data:

| Compound | Melting Point | Boiling Point |

| 2-Fluoro-5-nitropyridine | 17 - 21 °C | 87 °C @ 7 mmHg |

Data for 2-Fluoro-5-nitropyridine sourced from[3].

Given the higher molecular weight of this compound, it is anticipated to have a higher melting and boiling point than its fluoro-substituted counterpart. Aromatic nitro compounds are often solids or high-boiling liquids due to their polarity.

Solubility Profile

Solubility is a critical parameter for any compound intended for use in solution-based assays, synthetic reactions, or as a pharmaceutical agent.

Qualitative Solubility:

Based on the general principles of "like dissolves like," this compound, being a polar aromatic compound, is expected to be:

-

Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.

-

Moderately soluble in polar protic solvents like ethanol and methanol.

-

Slightly soluble to insoluble in non-polar solvents such as hexanes and toluene.

-

Slightly soluble in water, a characteristic common to many aromatic nitro compounds[4].

Computationally Predicted Lipophilicity:

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

| Parameter | Predicted Value | Source |

| LogP | 1.5912 | [1] |

This predicted LogP value suggests a moderate degree of lipophilicity, indicating that the compound is likely to have reasonable solubility in a range of organic solvents.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental spectra for this compound are not publicly available, we can predict the expected chemical shifts based on its structure.

¹H NMR (Predicted):

-

The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nitro group will significantly deshield the adjacent protons.

-

The proton of the difluoromethoxy group (-OCHF₂) will likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR (Predicted):

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon bearing the nitro group and the carbon attached to the difluoromethoxy group will be significantly influenced by these substituents.

¹⁹F NMR (Predicted):

-

The two fluorine atoms of the difluoromethoxy group are expected to give a single signal (a doublet due to coupling with the proton) in the typical range for fluoroalkoxy groups.

Experimental Protocols for Physical Property Determination

For researchers requiring precise, in-house determination of the physical properties of this compound, the following established protocols are recommended.

Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperature at which the first liquid is observed and the temperature at which the last solid melts are recorded as the melting point range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., on a shaker or stirrer) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Diagram of Shake-Flask Solubility Workflow:

Sources

2-(Difluoromethoxy)-5-nitropyridine molecular weight and formula

An In-depth Technical Guide to 2-(Difluoromethoxy)-5-nitropyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The pyridine scaffold is a cornerstone in drug design, and the introduction of a difluoromethoxy group offers unique modulations of physicochemical properties, making this compound a valuable building block for novel therapeutics.[1]

Core Physicochemical Properties

This compound is a fluorinated heterocyclic compound increasingly utilized in the synthesis of complex organic molecules. The presence of the difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a bioisostere for other functional groups, potentially improving metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2]

Molecular Identity and Quantitative Data

A clear understanding of the fundamental molecular properties is the starting point for any experimental design. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂N₂O₃ | [3][4] |

| Molecular Weight | 190.10 g/mol | [3][4] |

| CAS Number | 1192813-41-4 | [3][4] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [3] |

| Calculated LogP | 1.5912 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from a more readily available precursor, 2-hydroxy-5-nitropyridine. The introduction of the difluoromethyl group onto the hydroxyl functionality is a key transformation.

Synthetic Pathway Overview

A common method for difluoromethylation involves the use of a difluoromethylating agent. While a specific one-pot synthesis for 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported, the subsequent difluoromethylation is a critical step.[5] A general approach for the difluoromethylation of a hydroxyl group involves reagents like diethyl (bromodifluoromethyl)phosphonate.[2]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methods for difluoromethylation of hydroxylated aromatic compounds.

Objective: To synthesize this compound from 2-hydroxy-5-nitropyridine.

Materials:

-

2-Hydroxy-5-nitropyridine

-

Diethyl (bromodifluoromethyl)phosphonate

-

Potassium hydroxide (KOH)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-nitropyridine in a mixture of acetonitrile and water.

-

Addition of Base: Add potassium hydroxide to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide. This step is crucial as it generates the nucleophile required for the subsequent reaction.

-

Addition of Difluoromethylating Agent: Slowly add diethyl (bromodifluoromethyl)phosphonate to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmacologically active compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical transformations.

Key Transformations and Strategic Value

The 5-nitro group can be reduced to a 5-amino group, providing a nucleophilic site for further functionalization. This 2-(difluoromethoxy)-5-aminopyridine is a key intermediate for introducing the fluorinated pyridine motif into larger molecules.

Caption: Strategic role of this compound in drug discovery.

The resulting 5-amino-2-(difluoromethoxy)pyridine can be used in a variety of coupling reactions to build more complex molecular architectures. This strategic approach is valuable in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents where the pyridine scaffold is prevalent. The difluoromethoxy group at the 2-position can influence the electronics of the pyridine ring and provide favorable interactions with biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for related nitropyridine compounds can provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[6][8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][7][9]

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[4][7]

Hazard Information for Related Compounds:

-

2-Fluoro-5-nitropyridine: Harmful if swallowed.[6]

-

2-Methoxy-5-nitropyridine: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for confirming the structure of the molecule. The characteristic signals for the difluoromethoxy group and the substituted pyridine ring will be present.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

By adhering to the principles and protocols outlined in this guide, researchers can effectively and safely utilize this compound as a valuable tool in the pursuit of novel chemical entities with therapeutic potential.

References

-

2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, National Institutes of Health. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Institutes of Health. [Link]

-

Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. [Link]

-

2-Amino-5-nitropyridine. NIST WebBook. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1192813-41-4|this compound|BLD Pharm [bldpharm.com]

- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

Spectroscopic Characterization of 2-(Difluoromethoxy)-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-5-nitropyridine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of the difluoromethoxy group (-OCF₂H) can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and pKa, making it a valuable substituent in the design of novel therapeutic agents. The nitro group, a strong electron-withdrawing group, further influences the electronic properties of the pyridine ring, making this compound a versatile building block in organic synthesis.

Accurate structural elucidation and purity assessment are critical for the successful application of this compound in research and development. This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide presents a detailed prediction and interpretation of its spectral characteristics based on established spectroscopic principles and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-170 ppm).

-

A larger number of scans will be necessary to obtain a good spectrum due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence unless H-F coupling information is desired.

-

Set the spectral width to cover the expected range for the -OCF₂H group.

-

Reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | d | J ≈ 2-3 Hz | H-6 |

| ~8.4 - 8.6 | dd | J ≈ 8-9 Hz, 2-3 Hz | H-4 |

| ~7.0 - 7.2 | d | J ≈ 8-9 Hz | H-3 |

| ~6.8 - 7.0 | t | JHF ≈ 70-75 Hz | -OCH F₂ |

Interpretation:

-

The pyridine ring protons are expected to be in the aromatic region, deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nitro group.

-

H-6 is anticipated to be the most deshielded proton due to its proximity to the nitrogen atom and the nitro group. It will appear as a doublet due to coupling with H-4.

-

H-4 will be a doublet of doublets, coupling to both H-3 and H-6.

-

H-3 will be a doublet, coupling with H-4.

-

The methoxy proton of the -OCF₂H group will be significantly shifted downfield and will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹⁹F} spectrum) | Assignment |

| ~160 - 165 | t (JCF ≈ 30-40 Hz) | C-2 |

| ~145 - 150 | s | C-5 |

| ~142 - 147 | s | C-6 |

| ~135 - 140 | s | C-4 |

| ~115 - 120 | s | C-3 |

| ~110 - 115 | t (JCF ≈ 250-260 Hz) | -OC F₂H |

Interpretation:

-

C-2 , being directly attached to the electronegative difluoromethoxy group, will be significantly deshielded and will show coupling to the two fluorine atoms, appearing as a triplet.

-

C-5 , attached to the nitro group, will also be deshielded.

-

The carbon of the -OCF₂H group will have a characteristic chemical shift and a large C-F coupling constant, appearing as a triplet.

Predicted ¹⁹F NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -90 | d | JFH ≈ 70-75 Hz | -OF ₂CH |

Interpretation:

-

The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give a single signal.

-

This signal will be split into a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift is expected in the typical range for difluoromethoxy groups attached to aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the pyridine ring, the nitro group, and the C-F and C-O bonds of the difluoromethoxy group.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Observed and Predicted IR Spectral Data

An experimental FTIR spectrum is available from Apollo Scientific. The key absorption bands are interpreted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~1600, 1480 | Medium-Strong | Pyridine ring C=C and C=N stretching |

| ~1520-1540 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1100-1200 | Strong | C-O-C stretch |

| ~1050-1150 | Strong | C-F stretch |

Interpretation:

-

The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are highly characteristic .

-

The presence of strong bands in the 1050-1200 cm⁻¹ region is indicative of the C-O and C-F stretching vibrations of the difluoromethoxy group.

-

The absorptions for the pyridine ring and aromatic C-H stretches are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal.

-

Acquire the mass spectrum in positive or negative ion mode.

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₆H₄F₂N₂O₃, with a molecular weight of 190.10 g/mol .

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 191.03.

-

Negative Mode: Deprotonation is unlikely.

Electron Ionization (EI-MS):

| Predicted m/z | Possible Fragment |

| 190 | [M]⁺˙ (Molecular Ion) |

| 144 | [M - NO₂]⁺ |

| 125 | [M - OCF₂H]⁺ |

| 95 | [M - NO₂ - OCF]⁺ |

Interpretation:

-

The molecular ion peak at m/z 190 should be observable.

-

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) (46 Da) , which would lead to a fragment at m/z 144.

-

Cleavage of the ether bond could result in the loss of the difluoromethoxy radical (·OCF₂H) (67 Da) , giving a fragment at m/z 123, or the loss of the difluoromethoxy group as a cation, leaving a radical cation of 5-nitropyridin-2-olate at m/z 140. More likely is the loss of the difluoromethoxy group from the molecular ion, resulting in a fragment at m/z 123.

-

Further fragmentation of the pyridine ring is also possible.

Conclusion

This technical guide provides a detailed overview of the expected NMR, IR, and MS spectral data for this compound. While based on predictions from established spectroscopic principles and data from analogous compounds, this information serves as a valuable resource for the identification, characterization, and quality control of this important synthetic building block. Experimental verification of these predicted data is encouraged for definitive structural confirmation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethoxy)-5-nitropyridine

Foreword: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1] Among these, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable bioisostere for hydroxyl and thiol moieties, offering a lipophilic hydrogen bond donor with enhanced metabolic stability.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(difluoromethoxy)-5-nitropyridine, a key heterocyclic building block poised for application in the development of novel therapeutics. Its strategic combination of a difluoromethoxy group and a reactive nitropyridine core makes it an attractive intermediate for accessing complex molecular architectures.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1192813-41-4 | [2] |

| Molecular Formula | C₆H₄F₂N₂O₃ | [2] |

| Molecular Weight | 190.10 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred |

| Purity | Commercially available at ≥97% | [2] |

| Storage | Recommended at 4°C | [2] |

Proposed Synthetic Pathway and Mechanistic Rationale

While multiple synthetic routes can be envisaged, a highly plausible and efficient pathway to this compound involves the O-difluoromethylation of 2-hydroxy-5-nitropyridine. This precursor is readily accessible through established methodologies.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route to this compound.

Part 1: Synthesis of the Precursor, 2-Hydroxy-5-nitropyridine

The synthesis of the key intermediate, 2-hydroxy-5-nitropyridine, can be efficiently achieved via a one-pot reaction starting from 2-aminopyridine, as detailed in patent literature.[3] This method avoids the isolation of the intermediate 2-amino-5-nitropyridine, streamlining the process.

Reaction Scheme:

2-Aminopyridine → 2-Hydroxy-5-nitropyridine

Protocol:

-

To a reaction vessel containing concentrated sulfuric acid, add 2-aminopyridine in portions, maintaining the temperature between 10-20°C.

-

Add concentrated nitric acid, then warm the mixture to 40-50°C and stir until the nitration is complete (monitor by TLC or LC-MS).

-

Quench the reaction by adding the mixture to water, maintaining the temperature between 0-10°C.

-

Perform a diazotization reaction by the dropwise addition of an aqueous solution of sodium nitrite.[3]

-

Adjust the acid concentration by adding aqueous ammonia.

-

Filter the resulting precipitate and dry to yield 2-hydroxy-5-nitropyridine.[3]

Part 2: Synthesis of this compound

The final step involves the O-difluoromethylation of 2-hydroxy-5-nitropyridine. The reagent of choice for this transformation is sodium chlorodifluoroacetate, which serves as a precursor to difluorocarbene (:CF₂).[4][5]

Causality Behind Experimental Choices:

-

Reagent: Sodium chlorodifluoroacetate is a stable, commercially available solid that, upon heating, undergoes decarboxylation to generate difluorocarbene in situ.[4] This avoids the handling of hazardous and gaseous difluoromethylating agents.

-

Base: A base such as potassium carbonate is required to deprotonate the hydroxyl group of 2-hydroxy-5-nitropyridine, forming the nucleophilic pyridinolate anion.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for this reaction as it effectively dissolves the reactants and facilitates the nucleophilic attack.

Reaction Mechanism:

The reaction proceeds via a well-established mechanism for difluoromethoxylation.[4]

-

Deprotonation: The base deprotonates 2-hydroxy-5-nitropyridine to form the corresponding potassium 5-nitropyridin-2-olate.

-

Carbene Generation: Sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate highly reactive difluorocarbene (:CF₂).

-

Nucleophilic Attack: The electron-rich oxygen of the pyridinolate attacks the electrophilic difluorocarbene.

-

Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, this compound.

Diagram of the Reaction Mechanism

Caption: Mechanism of O-difluoromethylation.

Proposed Experimental Protocol:

-

To a solution of 2-hydroxy-5-nitropyridine and potassium carbonate (3 equivalents) in DMF, add sodium chlorodifluoroacetate (2 equivalents).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR:

The proton NMR spectrum is expected to show three signals corresponding to the aromatic protons on the pyridine ring.

-

H6: This proton, ortho to the nitro group, will be the most deshielded and is expected to appear as a doublet.

-

H4: This proton, meta to the nitro group and ortho to the difluoromethoxy group, will be in the mid-aromatic region and will likely appear as a doublet of doublets.

-

H3: This proton, ortho to the nitrogen and the difluoromethoxy group, will be the most shielded of the aromatic protons and should appear as a doublet.

-

-OCF₂H: The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR:

The carbon NMR spectrum will show six distinct signals. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will have chemical shifts influenced by the electron-withdrawing nitro group and the difluoromethoxy group.

¹⁹F NMR:

The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group.[6] This signal will be split into a doublet due to coupling with the geminal proton.[6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | ~8.8 - 9.0 | d | |

| ~8.2 - 8.4 | dd | ||

| ~7.0 - 7.2 | d | ||

| ~6.6 - 6.8 | t | JHF ≈ 74 | |

| ¹³C | ~160 - 165 | t | JCF ≈ 240 |

| ~150 - 155 | s | ||

| ~140 - 145 | s | ||

| ~135 - 140 | s | ||

| ~115 - 120 | s | ||

| ~110 - 115 | s | ||

| ¹⁹F | ~ -80 to -90 | d | JFH ≈ 74 |

Note: Predicted values are based on typical ranges for similar structures and should be confirmed by experimental data.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 190.10.

Predicted Fragmentation Pattern:

The fragmentation of this compound is likely to be initiated by the loss of the nitro group or cleavage of the difluoromethoxy group.

-

Loss of NO₂: A significant fragment would be expected at m/z = 144, corresponding to the loss of a nitro group (•NO₂).

-

Loss of •OCF₂H: Cleavage of the ether bond could lead to a fragment at m/z = 123.

-

Loss of F: Loss of a fluorine radical from the molecular ion is also possible.

Diagram of Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for this compound.

Safety and Handling

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Likely to cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Conclusion and Future Outlook

This compound is a valuable building block for medicinal chemistry and drug discovery. The proposed synthetic route via O-difluoromethylation of 2-hydroxy-5-nitropyridine offers an efficient and practical approach to its synthesis. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. The presence of the difluoromethoxy group imparts desirable properties for drug design, and the nitropyridine core allows for further functionalization, making this compound a versatile intermediate for the synthesis of a wide range of novel molecules with potential therapeutic applications.

References

-

AZoM. 1H, 19F, and 13C Analysis in Under Two Minutes. (2019). Available at: [Link] (Accessed: January 19, 2026).

-

University of California, Davis. Interpretation of mass spectra. Available at: [Link] (Accessed: January 19, 2026).

-

Organic Syntheses. Difluoromethylation of Phenols. Available at: [Link] (Accessed: January 19, 2026).

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine. CN101648904B.

-

PubMed. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Available at: [Link] (Accessed: January 19, 2026).

-

Defense Technical Information Center. Mass Spectral Fragmentation of VX. (2008). Available at: [Link] (Accessed: January 19, 2026).

-

ResearchGate. SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2018). Available at: [Link] METHOXYPHENYL-NICOTINONITRILES (Accessed: January 19, 2026).

-

SciSpace. NMR spectral analysis of strongly second-order 6-, 8-, 9-. Available at: [Link] (Accessed: January 19, 2026).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link] (Accessed: January 19, 2026).

-

University of Washington. Fluorine NMR. Available at: [Link] (Accessed: January 19, 2026).

-

Michigan State University. Mass Spectrometry. Available at: [Link] (Accessed: January 19, 2026).

- Google Patents. One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link] (Accessed: January 19, 2026).

-

PubChem. 2-Fluoro-5-nitropyridine. Available at: [Link] (Accessed: January 19, 2026).

- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. CN106866861A.

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). Available at: [Link] (Accessed: January 19, 2026).

- Google Patents. Synthesis method of medicinal raw material 2,5-difluoropyridine. CN105777621A.

-

PubMed. 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. (2008). Available at: [Link] (Accessed: January 19, 2026).

-

Organic Syntheses. 2,3-diaminopyridine. Available at: [Link] (Accessed: January 19, 2026).

-

PubChem. 2-Chloro-5-nitropyridine. Available at: [Link] (Accessed: January 19, 2026).

-

ResearchGate. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. (2013). Available at: [Link] (Accessed: January 19, 2026).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Reactivity and Stability of 2-(Difluoromethoxy)-5-nitropyridine

Introduction

2-(Difluoromethoxy)-5-nitropyridine is a key heterocyclic building block in modern synthetic and medicinal chemistry. Its structure, characterized by an electron-deficient pyridine ring substituted with a strongly electron-withdrawing nitro group and a difluoromethoxy group, imparts a unique reactivity profile that is highly valuable for the synthesis of complex molecular architectures. The difluoromethoxy (-OCF₂H) moiety, in particular, is of growing interest in drug design. It often serves as a bioisostere for methoxy or hydroxyl groups, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties by virtue of the robust carbon-fluorine bond.[1][2]

This technical guide provides an in-depth analysis of the reactivity and stability of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern its transformations, offering field-proven insights into experimental design and execution. The protocols and data presented herein are designed to serve as a self-validating system, grounded in authoritative references to ensure scientific integrity.

Physicochemical and Computed Properties

A foundational understanding of a reagent begins with its physical and chemical properties. These parameters influence solubility, handling, and reactivity.

| Property | Value | Source |

| CAS Number | 1192813-41-4 | [3][4] |

| Molecular Formula | C₆H₄F₂N₂O₃ | [3][4] |

| Molecular Weight | 190.10 g/mol | [3][4] |

| SMILES | O=[O-] | [3][4] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [3] |

| LogP (Computed) | 1.5912 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Storage Conditions | Inert atmosphere, room temperature; 4°C for long-term | [3][4] |

The Electronic Landscape: The Source of Reactivity

The reactivity of this compound is dictated by its electronic structure. The pyridine nitrogen atom, the 5-nitro group, and the 2-difluoromethoxy group all exert a strong electron-withdrawing effect on the aromatic ring. This synergistic effect creates a highly electron-deficient (electrophilic) system, which is the primary driver for its characteristic reactions.

The nitro group, in particular, strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[5] This makes positions ortho and para to the nitro group prime targets for nucleophilic aromatic substitution (SNAr).

Caption: Electronic influences on the this compound ring.

Key Transformations and Methodologies

The unique electronic properties of this compound make it amenable to several powerful synthetic transformations. The two most significant are the reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the 5-Nitro Group

The conversion of the 5-nitro group to a 5-amino group is arguably the most crucial transformation of this molecule. It unlocks a wealth of subsequent functionalization possibilities, such as amide bond formation, diazotization, and further heterocyclic ring construction. The resulting 5-amino-2-(difluoromethoxy)pyridine is a highly valuable synthetic intermediate.

Comparative Methodologies:

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule (chemoselectivity) and the desired scale of the reaction.

| Reagent/Method | Typical Conditions | Advantages | Disadvantages & Causality |

| H₂ / Palladium on Carbon (Pd/C) | H₂ (1 atm or higher), MeOH or EtOH, Room Temp | High yield, clean reaction, easy product isolation (filtration of catalyst). | Can reduce other sensitive groups (e.g., alkenes, alkynes, benzyl ethers). Not suitable for molecules with aromatic halogens (I, Br, Cl) due to risk of dehalogenation.[6] |

| Iron (Fe) Powder / Acetic Acid (AcOH) | Fe powder, AcOH, EtOH/H₂O, Reflux | Mild, cost-effective, and highly chemoselective. Tolerates many functional groups that are sensitive to hydrogenation.[6] | Requires acidic conditions, which may not be suitable for acid-labile substrates. Workup can be tedious due to iron salts. |

| Tin(II) Chloride (SnCl₂) Dihydrate | SnCl₂·2H₂O, EtOH or HCl, Reflux | A classic, mild, and chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities.[6] | Stoichiometric amounts of tin are required, leading to significant metal waste. The workup often involves careful pH adjustment to remove tin salts. |

Workflow Diagram: Nitro Group Reduction

Caption: General workflow for the reduction of the 5-nitro group.

Protocol 4.1.1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is chosen for its efficiency and clean conversion when other reducible functional groups are absent.

-

Rationale: Catalytic hydrogenation provides excellent atom economy and typically leads to high yields with straightforward purification. Palladium on carbon is a robust and highly active catalyst for this transformation.[6][7]

-

Methodology:

-

Vessel Preparation: To a heavy-walled hydrogenation flask, add this compound (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (0.05 - 0.10 eq by weight). Causality: The inert atmosphere prevents premature reaction and is a safety measure as dry Pd/C can be pyrophoric.

-

Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the starting material completely.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-3 atm) and stir vigorously at room temperature. Causality: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Workup: Carefully vent the hydrogen pressure and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent. Causality: Filtering through Celite® ensures complete removal of the fine, black catalyst powder.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(difluoromethoxy)pyridine, which can be purified further by recrystallization or column chromatography if necessary.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing such heterocycles.[8][9] While the parent molecule lacks a conventional leaving group other than the nitro group itself (which requires harsh conditions), its derivatives (e.g., a 6-chloro-2-(difluoromethoxy)-5-nitropyridine) would be highly reactive. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism: SNAr on an Activated Pyridine Ring

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 1192813-41-4|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Buy 2-(2,4-Difluorophenoxy)-5-nitropyridine | 219865-96-0 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Difluoromethoxy)-5-nitropyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of the Difluoromethoxy Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a versatile bioisostere for more common functionalities like hydroxyl, thiol, or methoxy groups. Its unique electronic properties and ability to act as a "lipophilic hydrogen bond donor" offer a nuanced tool for fine-tuning the characteristics of lead compounds.

This guide focuses on 2-(Difluoromethoxy)-5-nitropyridine , a heterocyclic building block that synergistically combines the advantageous properties of the difluoromethoxy group with the versatile reactivity of a nitropyridine core. The nitro group not only activates the pyridine ring for a variety of transformations but also serves as a synthetic precursor to an amino group, a critical pharmacophore in numerous therapeutic agents. This document provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable synthetic intermediate, supported by detailed protocols and mechanistic insights.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is essential for its effective application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1192813-41-4 | [1][2][3] |

| Molecular Formula | C₆H₄F₂N₂O₃ | [1][2][3] |

| Molecular Weight | 190.10 g/mol | [1][2][3] |

| Appearance | (Typically a solid) | Inferred from storage conditions |

| Storage | 4°C, Inert atmosphere | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 65.26 Ų | [1][3] |

| logP | 1.59 | [1][3] |

Synthesis of the Building Block

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and efficient synthetic route can be proposed based on established methodologies for the difluoromethylation of hydroxypyridines. The most logical precursor is the readily available 2-hydroxy-5-nitropyridine.

The key transformation is the O-difluoromethylation of the pyridone tautomer. Research on the difluoromethylation of 2-pyridones has demonstrated the efficacy of using reagents like chlorodifluoromethane (Freon-22) or TMSCF₂Br.[1][4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-aminopyridine, a common commodity chemical.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine (Precursor)

This protocol is adapted from established procedures for the nitration and diazotization/hydrolysis of 2-aminopyridine.[5][6]

-

Nitration: Add 2-aminopyridine (1.0 eq) in portions to concentrated sulfuric acid at 10-20°C. Add concentrated nitric acid (1.0 eq) dropwise, maintaining the temperature. After the addition is complete, warm the mixture to 40-50°C and stir until the reaction is complete (monitor by TLC/LCMS).

-

Diazotization & Hydrolysis: Cool the reaction mixture and quench by carefully adding it to ice water. Cool the resulting solution to 0-10°C and add an aqueous solution of sodium nitrite (1.2 eq) dropwise to form the diazonium salt.

-

Hydrolysis & Isolation: Gently warm the solution to facilitate the hydrolysis of the diazonium salt to the hydroxypyridine. The 2-hydroxy-5-nitropyridine product will precipitate from the acidic solution. Adjust the pH if necessary to maximize precipitation.

-

Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-nitropyridine.

Protocol 2: O-Difluoromethylation

This protocol is based on the difluoromethylation of substituted 2-pyridones.[1]

-

Reaction Setup: To a solution of 2-hydroxy-5-nitropyridine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Difluoromethylation: Seal the reaction vessel and carefully introduce chlorodifluoromethane (HCF₂Cl) gas. Heat the mixture to 120-130°C. The reaction progress should be monitored by TLC or LCMS. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate pressure-rated equipment.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent any residual pressure. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the predictable and versatile reactivity of its nitropyridine core. The primary transformations involve the reduction of the nitro group to an amine and nucleophilic aromatic substitution.

Key Synthetic Transformations

Caption: Key reaction pathways for this compound.

Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most important transformation of this building block, yielding 5-Amino-2-(difluoromethoxy)pyridine . This amine is a valuable intermediate for introducing the difluoromethoxypyridyl moiety into target molecules, particularly via amide bond formation or cross-coupling reactions.

While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method, it can sometimes be problematic for nitropyridines.[7] A more reliable and scalable method often involves the use of metals in acidic media.[7]

Protocol 3: Reduction to 5-Amino-2-(difluoromethoxy)pyridine

This protocol is adapted from general procedures for the reduction of nitropyridines.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend iron powder (Fe, 5.0 eq) in a mixture of ethanol and water. Add a catalytic amount of concentrated hydrochloric acid (HCl) or acetic acid.

-

Substrate Addition: Heat the stirred suspension to reflux. Add a solution of this compound (1.0 eq) in ethanol portion-wise or via an addition funnel.

-

Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed. The reaction is typically complete within a few hours.

-

Work-up: Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 8-9.

-

Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 5-Amino-2-(difluoromethoxy)pyridine. The product can be further purified by chromatography or recrystallization if necessary.

Downstream Functionalization of the Amine: Buchwald-Hartwig Amination

The resulting 5-amino-2-(difluoromethoxy)pyridine is a versatile precursor. While it can undergo standard reactions of an aromatic amine, its true potential is realized in modern cross-coupling chemistry. For instance, if the amine were to be converted to a halide (e.g., via a Sandmeyer reaction), it becomes an excellent substrate for Buchwald-Hartwig amination, enabling the formation of C-N bonds with a wide range of primary and secondary amines.[8][9][10][11]

Protocol 4: Buchwald-Hartwig Amination (Illustrative Example)

This protocol describes a general procedure for the coupling of an aryl halide (which could be derived from our amine) with a generic amine.[12]

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 5-bromo-2-(difluoromethoxy)pyridine, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the amine (1.2 eq) and anhydrous toluene via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LCMS.

-

Work-up and Purification: Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-substituted product.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for SNAr, making the carbon atoms ortho and para to it electron-deficient and susceptible to nucleophilic attack.[13] In this compound, the C6 and C4 positions are activated. If a suitable leaving group (like a halogen) were present at these positions, it could be readily displaced by nucleophiles. While direct displacement of the nitro group itself is less common, it is possible under certain conditions.[14]

Applications in Drug Discovery: A Forward Look

The 2-(difluoromethoxy)-5-aminopyridine scaffold, derived from the title building block, is of significant interest in pharmaceutical research. The aminopyridine moiety is a common feature in many biologically active compounds, including kinase inhibitors and GPCR modulators. The difluoromethoxy group provides a modern tool to enhance the drug-like properties of these molecules by:

-

Blocking Metabolic O-demethylation: It serves as a metabolically robust isostere for a methoxy group.

-

Modulating Lipophilicity: It can fine-tune the logP of a molecule to optimize absorption and distribution.

-

Enhancing Binding Affinity: The -OCF₂H group can act as a hydrogen bond donor, introducing new interactions with protein targets.

By providing access to this valuable scaffold, this compound is a strategic building block for the synthesis of next-generation therapeutics.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-fluoro-5-nitropyridine and 2-hydroxy-5-nitropyridine suggest that it should be handled with care.[15][16]

-

Hazards: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]

Conclusion

This compound represents a highly valuable and strategic building block for contemporary organic synthesis, particularly in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, is readily achievable through established methods. The true strength of this reagent lies in the predictable and powerful reactivity of the 5-nitropyridine core, which serves as a gateway to the corresponding 5-aminopyridine derivative. This amine provides an entry point for incorporating the desirable difluoromethoxy-pyridine moiety into complex molecules, offering medicinal chemists a powerful tool to enhance metabolic stability, modulate physicochemical properties, and explore new binding interactions. As the demand for novel fluorinated motifs continues to grow, the utility of this compound as a key synthetic intermediate is poised to expand significantly.

References

-

Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58. [Link]

-

Request PDF. (n.d.). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. [Link]

-

Scriven, E. F. V., & Murugan, R. (2008). Nitropyridines, Their Synthesis and Reactions. In Pyridine and Its Derivatives. [Link]

-

Chemical Review and Letters. (n.d.). Recent advances in direct 1,2-hydroxydifluoromethylation of olefins. [Link]

-

Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF₂Br. Organic Letters, 23(16), 6494–6498. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]

-

Kjær, A. M., et al. (2008). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3815-3820. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Miyata, O., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(18), 3247. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Royal Society of Chemistry. [Link]

-

Turgunalieva, M., et al. (2024). ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines. Russian Journal of General Chemistry. [Link]

-

Chemistry Made Simple. (2023). Buchwald-Hartwig amination. [Link]

- Google Patents. (n.d.). Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.).

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

-

Chen, W., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(7), 1549-1558. [Link]

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

- Google Patents. (n.d.). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. (n.d.). Dissertation. [Link]

-

ResearchGate. (n.d.). Representative flow experiments for reduction of nitro compounds. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. [Link]

- Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 214-218. [Link]

-

Gandeepan, P., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(23), 9223-9228. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1192813-41-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 545. ipso-Substitution Reaction of Nitro Group with Hydrogen in 5-Nitropyridines - Magritek [magritek.com]

- 15. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]

- 16. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[4][5] This in-depth technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, synthesizing field-proven insights with quantitative data and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.

Physicochemical Properties: A Comparative Analysis

The utility of the difluoromethoxy group stems from its distinct physicochemical profile, which is often intermediate between its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This nuanced character provides medicinal chemists with a greater degree of control for fine-tuning critical molecular properties.[4]

Lipophilicity and Conformational Influence

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group. Its Hansch hydrophobicity parameter (π) of +0.45 indicates it is more lipophilic than a hydrogen atom but less so than the trifluoromethoxy group (π = +1.04).[2][5]

A key feature of the -OCF₂H group is its "dynamic lipophilicity." Unlike the methoxy group, which prefers a coplanar orientation with an adjacent aromatic ring, and the trifluoromethoxy group, which strongly prefers an orthogonal conformation, the difluoromethoxy group has a much lower rotational barrier.[5][6] This conformational flexibility allows it to adapt its orientation to the surrounding environment, such as a protein binding pocket, which can be a significant advantage for optimizing target engagement.[6]

Data Presentation: Comparative Physicochemical Properties

| Substituent | Hansch π Value | Conformation (vs. Aryl Ring) | H-Bonding Capability |

| -OCH₃ | -0.02 | Coplanar | Acceptor Only |

| -OCF₂H | +0.45 | Flexible / Intermediate | Acceptor & Weak Donor |

| -OCF₃ | +1.04 | Orthogonal | Acceptor Only |

This table summarizes the key physicochemical differences between the methoxy, difluoromethoxy, and trifluoromethoxy groups.

Electronic Effects and pKa Modulation

The two highly electronegative fluorine atoms give the difluoromethoxy group a strong electron-withdrawing character. This property can be strategically employed to modulate the acidity or basicity (pKa) of nearby functional groups.[4] For instance, attaching an -OCF₂H group to an aromatic ring can lower the pKa of a phenolic hydroxyl or an aniline amine elsewhere on the molecule. This fine-tuning of a drug's ionization state at physiological pH is crucial for optimizing its solubility, permeability, and target engagement.[4][7]

Unique Hydrogen Bonding Capability

Perhaps the most compelling feature of the difluoromethoxy group is its capacity to act as a hydrogen bond (H-bond) donor.[1][5] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen sufficiently acidic to engage with H-bond acceptors like backbone carbonyls in a protein active site.[1] This is a characteristic not observed in either the methoxy or trifluoromethoxy groups.[4] The H-bond donating strength is comparable to that of thiophenols and anilines, making it a valuable tool for introducing new, favorable interactions with a biological target.[4][8]

Caption: Conformational preferences of common aryl ethers.

Strategic Applications in Drug Design

The unique physicochemical properties of the -OCF₂H group translate directly into several powerful strategies for lead optimization.

Bioisosterism

The difluoromethoxy group is a versatile bioisostere, serving as a replacement for several common functional groups to improve drug properties.[1][4]

-

Hydroxyl (-OH) and Thiol (-SH) Groups: Its ability to act as an H-bond donor makes it an excellent replacement for these groups. The key advantage is that the -OCF₂H group is significantly more resistant to metabolic oxidation and conjugation, often leading to a longer drug half-life.[1][4][9]

-

Methoxy (-OCH₃) Group: A primary metabolic liability for many methoxy-containing drugs is O-demethylation by cytochrome P450 enzymes.[7] Replacing -OCH₃ with -OCF₂H effectively blocks this metabolic pathway due to the strength of the C-F bonds, enhancing metabolic stability.[4][7] Furthermore, this substitution introduces an H-bond donor capability not present in the original molecule.[4]

Caption: Bioisosteric roles of the difluoromethoxy group.

Enhancing Metabolic Stability

The high dissociation energy of the carbon-fluorine bond (up to 130 kcal/mol) makes the difluoromethoxy group exceptionally robust.[1][6] It is highly resistant to oxidative metabolism compared to alkyl and methoxy groups.[4] This increased stability can lead to significant pharmacokinetic advantages, including:

-

Longer plasma half-life

-

Reduced clearance

-

Improved oral bioavailability

-

Potentially lower and less frequent dosing

Synthetic Methodologies

The successful application of the difluoromethoxy group in drug discovery relies on efficient and reliable synthetic methods for its introduction. The O-difluoromethylation of phenols is one of the most common and practical approaches.[4][6]

Experimental Protocol: O-Difluoromethylation of a Phenol

This protocol describes a general method for the synthesis of aryl difluoromethyl ethers using diethyl (bromodifluoromethyl)phosphonate, a non-gaseous and stable reagent.

Causality: The choice of a strong base (potassium hydroxide) is critical for the in-situ generation of the difluorocarbene intermediate from the phosphonate reagent. The two-phase solvent system (MeCN/H₂O) facilitates the reaction between the deprotonated phenol (in the aqueous phase) and the reagent.

-

Materials:

-

Phenolic starting material (1.0 eq)

-

Diethyl (bromodifluoromethyl)phosphonate (1.5 eq)

-

Potassium hydroxide (KOH) (20 eq)

-

Acetonitrile (MeCN)

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask, add the phenolic starting material (1.0 eq) and potassium hydroxide (20 eq).

-

Add acetonitrile and water in a 4:1 ratio to dissolve the solids.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[6]

-

Caption: Workflow for O-difluoromethylation of phenols.

Experimental Validation: In Vitro Assays

Assessing the impact of the difluoromethoxy substitution is a self-validating process that confirms the intended property modulation. Standard in vitro assays are essential for this evaluation.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Causality: Liver microsomes contain a high concentration of CYP enzymes. The NADPH cofactor is required to initiate the oxidative metabolic cycle. By measuring the disappearance of the parent compound over time, we can directly assess its metabolic stability. A control without NADPH confirms that degradation is enzyme-dependent.

-

Materials:

-

Test compound stock solution (10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Acetonitrile with an internal standard (for quenching)

-

-

Procedure:

-

Preparation: Prepare an incubation mixture by combining liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer in a microcentrifuge tube. Pre-warm at 37 °C for 5 minutes.

-

Initiation: Add the test compound to the mixture (e.g., 1 µM final concentration) and vortex gently. Initiate the reaction by adding the NADPH solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

-

Data Processing: Quantify the peak area of the test compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Caption: Experimental workflow for in vitro metabolic stability.

Conclusion

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[4] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[4][5] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

(2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

Purohit, A., et al. (2021). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]

-

Anguissola, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-